FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. [, , , , ] These kinases are involved in various cellular processes, including cell growth, survival, and motility. [, , ] While structurally similar, the three Group I PAK isoforms (PAK1, PAK2, and PAK3) may have distinct roles in different cell types and diseases. [] FRAX1036's ability to inhibit these kinases has made it a valuable tool in investigating the role of PAKs in various cancers, including breast, ovarian, melanoma, and thyroid cancers. [, , , , ]
Development of Isoform-Specific Inhibitors: Given the emerging evidence of distinct roles for different PAK isoforms, future research should focus on developing highly selective inhibitors for individual PAK isoforms. This will enable a more precise understanding of their individual functions and therapeutic potential. []
Combination Therapies: Exploring combinations of FRAX1036 or other PAK inhibitors with agents targeting different signaling pathways holds promise for enhancing therapeutic efficacy. Examples include combining with Aurora A inhibitors, PKCδ inhibitors, microtubule stabilizing agents, and MEK inhibitors. [, , , , ]
FRAX1036 is classified as a small molecule inhibitor targeting p21-activated kinase 1. It was originally developed through a series of synthetic modifications to enhance its specificity and potency against the target kinase. The compound has been extensively studied in preclinical models for its effectiveness against various cancer types.
The synthesis of FRAX1036 involves multiple steps, starting from commercially available starting materials. The key steps include:
In an industrial context, the synthesis follows similar routes but is scaled up using:
The molecular structure of FRAX1036 features a complex arrangement that includes an indolinone core linked to various substituents that confer its biological activity. The specific structural formula can be represented as follows:
Key structural characteristics include:
FRAX1036 participates in several chemical reactions that are essential for its synthesis and modification:
Common reagents used in these reactions include:
FRAX1036 exerts its effects primarily through the inhibition of p21-activated kinase 1, which is involved in signaling pathways that regulate cell growth and survival. By inhibiting this kinase, FRAX1036 disrupts critical signaling cascades that lead to:
Studies have shown that FRAX1036 effectively sensitizes cancer cells to other treatments, such as alisertib, leading to enhanced therapeutic outcomes .
FRAX1036 is characterized by specific physical properties essential for its function:
The chemical properties of FRAX1036 include:
These properties are critical for its application in biological systems, influencing absorption, distribution, metabolism, and excretion profiles .
FRAX1036 has been primarily investigated for its potential applications in oncology. Key areas include:
FRAX1036 (CAS 1432908-05-8) is a small-molecule kinase inhibitor with the molecular formula C₂₈H₃₂ClN₇O and a molecular weight of 518.05 g/mol. Its structure features a pyrido[2,3-d]pyrimidine-7-one core, characteristic of the FRAX compound series developed by Afraxis/Genentech. This scaffold incorporates a chlorophenyl moiety and a piperazine-derived substituent, optimizing interactions with the p21-activated kinase (PAK) ATP-binding pocket. The compound exhibits limited solubility in aqueous solutions (<10 µM in water) but moderate solubility in organic solvents like DMSO (5.3 mg/mL, requiring fresh handling due to hygroscopicity) [1] [3] [4]. Structurally, FRAX1036 is an analogue of FRAX597 and FRAX486, sharing the aminopyrimidine-based core but differing in peripheral substituents that enhance PAK1 selectivity and cellular permeability. These modifications reduce off-target effects compared to earlier pan-PAK inhibitors like PF-3758309 [2] [7].
FRAX1036 demonstrates high selectivity for Group I PAK isoforms (PAK1, PAK2, PAK3) over Group II PAKs and unrelated kinases. Biochemical assays reveal a 33-fold selectivity for PAK1 (Ki = 23.3 nM) over PAK4 (Ki = 2.4 µM) and >100-fold selectivity against 85% of kinases in screened panels [1] [2] [5]. Off-target activity is minimal but observed at high concentrations (≥5 µM), including mild inhibition of Aurora A kinase and microtubule dynamics, which may contribute to its synergistic effects with taxanes [5] [9]. The compound’s selectivity arises from its ability to exploit the unique plasticity of the Group I PAK ATP-binding cleft, which accommodates the pyrimidine-7-one core more efficiently than rigid binding sites of off-target kinases [2] [10].
Table 1: Selectivity Profile of FRAX1036 Against Key Kinases
Kinase | Ki (nM) | Fold Selectivity (vs. PAK1) | Clinical Relevance |
---|---|---|---|
PAK1 | 23.3 | 1.0 (reference) | Oncogenic signaling, cytoskeletal remodeling |
PAK2 | 72.4 | 3.1 | Survival signaling, embryonic lethality if fully inhibited |
PAK3 | Not reported | Similar to PAK1 | Cognitive function, neurological disorders |
PAK4 | 2400 | 103 | Cell adhesion, metastasis |
Aurora A | >5000 | >214 | Mitotic spindle regulation |
SRC | >10,000 | >429 | Proliferation, invasion |
FRAX1036 exhibits ATP-competitive inhibition kinetics, with dissociation constants (Ki) determined via fluorescence resonance energy transfer (FRET) assays:
Cellular IC₅₀ values correlate with biochemical potency but vary by context. In PAK1-amplified MDA-MB-175 breast cancer cells, FRAX1036 inhibits PAK1 substrate phosphorylation (MEK1-S298, CRAF-S338) at 2.5–5 µM [1]. The divergence between Ki and IC₅₀ stems from:
Table 2: Kinetic Parameters of FRAX1036 Across PAK Isoforms
Parameter | PAK1 | PAK2 | PAK4 |
---|---|---|---|
Ki (nM) | 23.3 | 72.4 | 2400 |
IC₅₀ (cell-free, nM) | 7.7 (similar to FRAX597) | 50–100 | >5000 |
Cellular IC₅₀ (µM) | 2.5–5.0 (MDA-MB-175) | 3.8–5.7 (HCC1954) | >10 (U2OS) |
Catalytic efficiency (kcat/Km, % vs. control) | 7% at 1 µM | 28% at 1 µM | 89% at 1 µM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7